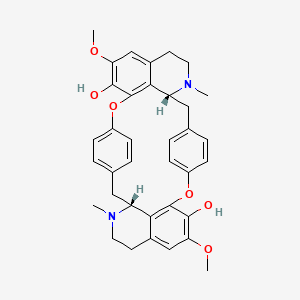

Isochondrodendrine

Description

Structure

3D Structure

Properties

IUPAC Name |

(11R,26R)-5,20-dimethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene-4,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-37-15-13-23-19-29(41-3)33(39)35-31(23)27(37)17-21-5-9-26(10-6-21)44-36-32-24(20-30(42-4)34(36)40)14-16-38(2)28(32)18-22-7-11-25(43-35)12-8-22/h5-12,19-20,27-28,39-40H,13-18H2,1-4H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOGHHPVBVXQIV-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197249 | |

| Record name | Isochondrodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-62-3 | |

| Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline-6,18-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochondrodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochondrodendrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isochondrodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O7,O7'-didemethylcycleanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCHONDRODENDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4K59A9CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Charting the Unexplored Molecular Landscape of a Traditional Medicine

An In-depth Technical Guide to the Isochondrodendrine Biosynthetic Pathway in Cyclea barbata

Cyclea barbata Miers, commonly known as green grass jelly, is a plant with a rich history in traditional Southeast Asian medicine, valued for its wide array of pharmacological properties, including anti-inflammatory, antioxidant, and antibacterial activities.[1] At the heart of its chemical arsenal are bisbenzylisoquinoline alkaloids (BIAs), a structurally diverse class of natural products renowned for their potent bioactivities.[2] Among these, this compound stands out as a significant constituent within C. barbata.[3]

The biosynthesis of BIAs is a complex and elegant process, representing a fascinating area of plant specialized metabolism. While the general framework of BIA synthesis is established, the specific enzymatic steps leading to the vast diversity of final structures, such as this compound, remain largely uncharacterized in many plant species. This guide is designed for researchers, scientists, and drug development professionals. It serves not as a final description, but as a comprehensive roadmap. We will present a scientifically-grounded, proposed biosynthetic pathway for this compound in Cyclea barbata, drawing upon established principles from related pathways in other species. More importantly, we provide a detailed experimental framework—a self-validating system of protocols and analytical strategies—designed to systematically elucidate and validate this proposed pathway. Our objective is to bridge the gap between traditional knowledge and modern molecular science, providing the tools and rationale necessary to unlock the full therapeutic and biotechnological potential of this compound.

Part 1: The Proposed Biosynthetic Pathway of this compound

The biosynthesis of bisbenzylisoquinoline alkaloids is a convergent pathway that begins with the aromatic amino acid L-tyrosine and culminates in an oxidative coupling reaction that joins two monomeric benzylisoquinoline units. Based on the known precursors identified in C. barbata and the structure of this compound, we propose the following multi-stage pathway.

Stage 1: Formation of the Central Precursor, (S)-Norcoclaurine

The journey to all BIAs begins with L-tyrosine, which serves as the foundational building block for both halves of the benzylisoquinoline scaffold. The pathway to the first key intermediate, (S)-norcoclaurine, involves a series of enzymatic conversions that merge two distinct tyrosine-derived streams.

-

Stream A (Amine Component): L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine.[4] Tyramine is then hydroxylated by Tyramine 3-Hydroxylase (T3H) , a phenol-2-monooxygenase, to produce dopamine.

-

Stream B (Aldehyde Component): L-tyrosine undergoes transamination, reduction, and decarboxylation to form 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Condensation: The critical condensation of dopamine and 4-HPAA is catalyzed by (S)-Norcoclaurine Synthase (NCS) . This Pictet-Spengler reaction forms the core benzylisoquinoline structure of (S)-norcoclaurine, the universal precursor to a vast array of BIAs.[5]

Stage 2: Tailoring of the Monomer to (S)-N-Methylcoclaurine

(S)-norcoclaurine is a scaffold that undergoes a series of "tailoring" reactions, primarily methylations, which are essential for creating the specific monomers required for dimerization. For this compound, the key monomer is (S)-N-methylcoclaurine.

-

O-Methylation: (S)-norcoclaurine is first methylated at the 6-hydroxyl group by Norcoclaurine 6-O-Methyltransferase (6OMT) to produce coclaurine.

-

N-Methylation: Subsequently, the secondary amine of coclaurine is methylated by Coclaurine N-Methyltransferase (CNMT) to yield the final monomer, (S)-N-methylcoclaurine . The presence of coclaurine and N-methylcoclaurine has been confirmed in Cyclea barbata, lending strong support to this proposed sequence.[6]

Stage 3: The Dimerization Core: Oxidative C-O Coupling

This is the defining step in bisbenzylisoquinoline alkaloid formation. Two molecules of (S)-N-methylcoclaurine are joined via an intermolecular, regioselective carbon-oxygen phenol coupling reaction to form the diaryl ether bridge characteristic of this compound.

-

Catalysis: This reaction is catalyzed by a specific cytochrome P450 monooxygenase . In other plants, enzymes from the CYP80A subfamily , such as berbamunine synthase, are responsible for this type of oxidative coupling.[7] We hypothesize that a homologous CYP80 enzyme in Cyclea barbata recognizes two molecules of (S)-N-methylcoclaurine and catalyzes their stereospecific dimerization to yield this compound. The identification and characterization of this specific enzyme is a primary goal for fully elucidating the pathway.

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Part 2: An Experimental Framework for Pathway Elucidation

To validate and refine the proposed pathway, a multi-faceted experimental approach is required. This framework integrates metabolite profiling, transcriptomics, and functional enzymology to create a self-validating system where findings from one area inform and corroborate the others.

Metabolite Profiling: Mapping the Chemical Landscape

Causality: The foundational step is to confirm the presence and quantify the accumulation of this compound and its proposed precursors in various tissues of C. barbata (e.g., roots, stems, leaves).[8][9] High concentrations of a putative intermediate in a tissue that also accumulates the final product provide strong correlative evidence for its role in the pathway.

This protocol is designed to efficiently extract a broad range of alkaloids and then separate them based on their basicity, a key chemical feature.[10][11][12]

-

Preparation: Harvest fresh plant material (roots, stems, leaves), flash-freeze in liquid nitrogen, and lyophilize to a constant dry weight. Grind the dried tissue into a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a cryogenic mill).

-

Extraction:

-

Macerate 10 g of powdered plant material in 100 mL of 1% aqueous HCl with constant stirring for 24 hours at room temperature. The acidic medium protonates the alkaloids, rendering them soluble in the aqueous phase as salts.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction on the plant residue two more times to ensure exhaustive extraction. Pool the acidic aqueous filtrates.

-

-

Acid-Base Partitioning:

-

Transfer the pooled filtrate to a separatory funnel. Add an equal volume of chloroform and shake vigorously. Allow the layers to separate and discard the organic (chloroform) layer, which contains neutral and weakly acidic compounds.

-

Slowly basify the aqueous layer to pH 10-11 using concentrated ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them into their free-base form, which are soluble in organic solvents.

-

Extract the basified aqueous layer three times with equal volumes of chloroform. The free-base alkaloids will partition into the organic layer.

-

Pool the chloroform extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the total alkaloid extract.

-

-

Storage: Store the dried extract at -20°C under an inert atmosphere (e.g., argon or nitrogen) prior to analysis.

This high-resolution technique allows for the precise identification of compounds based on their mass-to-charge ratio and fragmentation patterns, as well as their quantification.

-

Sample Preparation: Re-dissolve the dried total alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.

-

Chromatographic Separation:

-

System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

System: Waters Xevo G2-XS QTOF or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: MSᴱ (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).

-

Mass Range: 50-1200 m/z.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120°C.

-

-

Data Analysis:

-

Identify this compound and putative precursors (tyramine, dopamine, coclaurine, N-methylcoclaurine) by comparing their exact mass and retention times to authentic standards.

-

Confirm identities by comparing their MS/MS fragmentation patterns with standards or in-silico fragmentation databases.

-

Quantify each metabolite by generating a standard curve with authentic standards and integrating the peak area of the corresponding extracted ion chromatogram.

-

Caption: Experimental workflow for metabolite profiling in Cyclea barbata.

Quantitative data should be summarized to compare metabolite levels across different plant organs, helping to pinpoint the primary site of biosynthesis.

Table 1: Putative this compound Pathway Metabolite Concentrations in Cyclea barbata Tissues (Example Data)

| Metabolite | Root (µg/g DW) | Stem (µg/g DW) | Leaf (µg/g DW) |

| (S)-Coclaurine | 15.2 ± 2.1 | 5.6 ± 0.8 | 2.3 ± 0.4 |

| (S)-N-Methylcoclaurine | 45.8 ± 5.3 | 12.1 ± 1.5 | 4.9 ± 0.7 |

| This compound | 250.5 ± 21.7 | 85.3 ± 9.2 | 31.4 ± 4.5 |

Data are presented as mean ± standard deviation (n=3). DW = Dry Weight.

Transcriptomics: Uncovering the Genetic Blueprint

Causality: The "gene-to-metabolite" correlation principle suggests that the genes encoding the enzymes of a biosynthetic pathway will be highly expressed in the same tissues and under the same conditions where the corresponding metabolites accumulate. By performing RNA sequencing (RNA-Seq) on tissues with high vs. low this compound content (as determined in Section 2.1), we can identify candidate genes.[13]

-

RNA Extraction: From the same batches of tissue used for metabolite analysis, extract total RNA using a plant-specific kit (e.g., Qiagen RNeasy Plant Mini Kit), including an on-column DNase digestion step to remove genomic DNA contamination. Verify RNA integrity using an Agilent Bioanalyzer (RIN > 8.0 is required).

-

Library Preparation and Sequencing:

-

Prepare stranded, paired-end libraries from ~1 µg of total RNA using a kit like the Illumina TruSeq Stranded mRNA Library Prep Kit. This enriches for polyadenylated mRNA transcripts.

-

Sequence the libraries on an Illumina NovaSeq platform to generate ~30-50 million paired-end reads per sample.

-

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and low-quality reads using Trimmomatic.

-

De Novo Assembly: As a reference genome for C. barbata is likely unavailable, perform a de novo transcriptome assembly using Trinity to reconstruct full-length transcripts.

-

Annotation: Annotate the assembled transcripts by searching against public protein databases (e.g., NCBI nr, Swiss-Prot) and functional domain databases (Pfam) using BLASTx and InterProScan.

-

Gene Identification: Specifically search the annotated transcriptome for homologs of known BIA biosynthetic genes: TYDC, NCS, 6OMT, CNMT, and especially cytochrome P450s of the CYP80 family.

-

Differential Expression: Map reads back to the assembled transcriptome and perform a differential expression analysis (e.g., using DESeq2 or edgeR) to identify transcripts that are significantly upregulated in high-isochondrodendrine tissues (e.g., roots) compared to low-isochondrodendrine tissues (e.g., leaves).

-

This protocol validates the RNA-Seq results and provides a more targeted quantification of the expression of key candidate genes.[14]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of the same high-quality RNA used for sequencing using a reverse transcription kit with oligo(dT) primers.

-

Primer Design: Design gene-specific primers for the candidate genes (e.g., the top CYP80 homolog) and a reference gene (e.g., Actin or Ubiquitin) using a tool like Primer3. Primers should amplify a product of 100-200 bp.

-

qPCR Reaction:

-

Set up reactions in triplicate using a SYBR Green-based qPCR master mix. Each reaction should contain cDNA template, forward and reverse primers, and master mix.

-

Run the reactions on a real-time PCR system (e.g., Bio-Rad CFX96).

-

-

Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Functional Enzymology: Proving Catalytic Activity

Causality: The ultimate proof of a gene's function is to demonstrate its encoded protein's catalytic activity in vitro.[15] This involves expressing the candidate gene in a heterologous system, purifying the recombinant protein, and showing that it can convert the proposed substrate into the expected product.

Yeast (Saccharomyces cerevisiae) is an excellent host for expressing plant cytochrome P450s as it is a eukaryote and possesses the necessary P450 reductases (CPRs) that donate electrons to the P450 enzyme.

-

Cloning: Amplify the full-length coding sequence of the candidate CYP80 gene from C. barbata cDNA. Clone it into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which may also overexpress a plant CPR to enhance activity.

-

Expression: Grow the yeast culture in glucose-containing medium and then switch to galactose-containing medium to induce protein expression.

-

Microsome Isolation: Harvest the yeast cells, lyse them mechanically (e.g., with glass beads), and isolate the microsomal fraction (which contains the membrane-bound P450s) by differential centrifugation.

-

Protein Quantification: Determine the total protein concentration in the microsomal fraction using a Bradford or BCA assay.

This assay directly tests the hypothesis that the candidate CYP80 enzyme can dimerize (S)-N-methylcoclaurine.

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

100 mM potassium phosphate buffer (pH 7.5).

-

100-500 µg of microsomal protein containing the recombinant CYP80.

-

1 mM (S)-N-methylcoclaurine (substrate).

-

An NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase). This is critical as P450s require NADPH as a cofactor.[16]

-

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Reaction Quenching and Extraction: Stop the reaction by adding 2 volumes of ethyl acetate. Vortex vigorously to extract the products. Centrifuge to separate the layers and collect the upper organic layer.

-

Analysis: Evaporate the ethyl acetate and re-dissolve the residue in methanol. Analyze the sample using the UPLC-MS/MS method described in Protocol 2.1.2. A positive result is the detection of a peak with the same retention time and mass spectrum as the this compound authentic standard in the reaction sample, which is absent in control reactions (e.g., using microsomes from yeast with an empty vector).

Caption: Workflow for functional characterization of a candidate biosynthetic enzyme.

Once activity is confirmed, kinetic parameters can be determined by varying the substrate concentration.

Table 2: Kinetic Parameters of a Putative C. barbata this compound Synthase (CbCYP80X1)

| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg/s) | k꜀ₐₜ (s⁻¹) |

| (S)-N-Methylcoclaurine | 75 ± 8 | 150 ± 12 | 0.05 |

Kₘ (Michaelis constant) indicates substrate affinity. Vₘₐₓ (maximum reaction velocity) indicates catalytic rate.

Conclusion and Future Outlook

This guide has outlined a robust, scientifically-grounded hypothesis for the biosynthetic pathway of this compound in Cyclea barbata and provided a comprehensive, multi-disciplinary experimental framework for its validation. By systematically integrating metabolite profiling, transcriptomics, and functional enzymology, researchers can confidently identify the intermediates and the enzymatic machinery responsible for producing this valuable alkaloid.

The successful elucidation of this pathway will have significant implications. It will provide the genetic tools necessary for the metabolic engineering of this compound and related BIAs in heterologous systems like Saccharomyces cerevisiae or Escherichia coli.[2] This would enable sustainable, scalable production of these complex molecules, bypassing the challenges of agricultural sourcing and chemical synthesis. Furthermore, understanding the pathway's regulation, potentially through the identification of pathway-specific transcription factors, could allow for the enhancement of alkaloid content in the native plant itself.[17][18] This research represents a critical step in transforming a traditional herbal remedy into a modern, well-understood source of novel therapeutics.

References

- Nugraha, A. S., et al. (2020). Cyclea barbata L. Miers.: Penggunaan tradisional, fitokimia, dan aktivitas farmakologi. Biofarmasi Journal of Natural Product Biochemistry. [URL: https://talenta.usu.ac.id/biofarmasi/article/view/4294]

- Yusuf, H. Y., et al. (2018). Immunomodulatory and Antioxidant Activity of Green Grass Jelly Leaf Extract (Cyclea barbata Miers.) In Vitro. Jurnal Tropika Biodiversitas dan Bioteknologi. [URL: https://www.researchgate.

- Liscombe, D. K., et al. (2012). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [URL: https://academic.oup.com/pcp/article/53/11/1871/1859685]

- Pyne, M. E., et al. (2021). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.2111248118]

- Buckley, T. F., & Rapoport, H. (1983). Bisbenzylisoquinoline alkaloids from Cyclea barbata. Journal of Natural Products. [URL: https://pubmed.ncbi.nlm.nih.gov/6689038/]

- Sutandio, R. F., et al. (2021). Effect A Glycosidic Flavonol Isolated from Green Grass Jelly (Cyclea Barbata Miers) Leaves. ResearchGate. [URL: https://www.researchgate.

- Yuliarti, O., et al. (2017). Physicochemical Properties of Pectin From Green Jelly Leaf (Cyclea Barbata Miers). International Journal of Biological Macromolecules. [URL: https://pubmed.ncbi.nlm.nih.gov/28577980/]

- National Center for Biotechnology Information. This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/197726]

- Pundir, S., & Garg, P. (2021). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [URL: https://www.researchgate.

- YouTube. (2018). Enzymes in Breakdown and Synthesis. [URL: https://www.youtube.

- Chen, X., et al. (2022). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Chinese Herbal Medicines. [URL: https://www.sciencedirect.com/science/article/pii/S167463842200062X]

- Levsh O., et al. (2022). Emerging functions within the enzyme families of plant alkaloid biosynthesis. Plant Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348421/]

- Zhang, Y., et al. (2021). Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale. Frontiers in Plant Science. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2021.745025/full]

- Qu, Y., et al. (2021). Metabolite profiling reveals organ-specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8-O-β-glucuronopyranoside. Plant Direct. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8689511/]

- Socfindo Conservation. Cyclea barbata - Grass Jelly. [URL: https://conservation.socfindoconservation.co.

- Guinaudeau, H., et al. (1983). Bisbenzylisoquinoline Alkaloids. Journal of Natural Products. [URL: https://pubs.acs.org/doi/abs/10.1021/np50025a001]

- Valentová, K., et al. (2014). Isoquercitrin: pharmacology, toxicology, and metabolism. Food and Chemical Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/24412249/]

- Rowley, A., et al. (2020). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7779261/]

- Sasidharan, S., et al. (2011). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Pharmacopuncture. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3732138/]

- Pyne, M. E., et al. (2021). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8713788/]

- BioTechniques. (2022). Nature's medicine cabinet: alkaloid biosynthesis breakthrough may plant seed for drug discovery. [URL: https://www.biotechniques.com/cell-and-tissue-biology/natures-medicine-cabinet-alkaloid-biosynthesis-breakthrough-may-plant-seed-for-drug-discovery/]

- Kim, S. (2015). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules. [URL: https://www.mdpi.com/1420-3049/20/7/12227]

- Panpetch, J., et al. (2022). Analysis of ergot alkaloid gene expression and ergine levels in different parts of Ipomoea asarifolia. PeerJ. [URL: https://peerj.com/articles/13735/]

- Roberts, S. M. (1995). Enzymes in Organic Synthesis. University of Exeter. [URL: https://www.ch.ic.ac.uk/local/organic/eo/enzymes.html]

- Atar, A. B., et al. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. DergiPark. [URL: https://dergipark.org.tr/en/pub/jpc/issue/68691/952549]

- Hestianah, E. P., et al. (2021). Cyclea barbata Miers Ethanol Extract and Coclaurine Induce Estrogen Receptor α in the Development of Follicle Pre. Open Access Macedonian Journal of Medical Sciences. [URL: https://oamjms.eu/index.php/mjms/article/view/6362]

- Huang, W., et al. (2020). Anti-inflammatory activity of isobutylamides from Zanthoxylum nitidum var. tomentosum. Fitoterapia. [URL: https://pubmed.ncbi.nlm.nih.gov/31987982/]

- Chen, X., et al. (2022). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S167463842200062X]

- de la Cuesta, J., et al. (2022). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07920]

- JoVE. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine. YouTube. [URL: https://www.youtube.

- Al-Snafi, A. E. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. IntechOpen. [URL: https://www.intechopen.com/online-first/90578]

- Zhang, Y., et al. (2012). Discovery of genes related to steroidal alkaloid biosynthesis in Fritillaria cirrhosa by generating and mining a dataset of expressed sequence tags (ESTs). Journal of Biotechnology. [URL: https://www.researchgate.

- Darses, B., et al. (2016). The biology and total syntheses of bisbenzylisoquinoline alkaloids. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01655f]

- Qu, Y., et al. (2021). Metabolite profiling reveals organ-specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8-O-β-glucuronopyranoside. ResearchGate. [URL: https://www.researchgate.net/publication/357193963_Metabolite_profiling_reveals_organ-specific_flavone_accumulation_in_Scutellaria_and_identifies_a_scutellarin_isomer_isoscutellarein_8-O-b-glucuronopyranoside]

- Wang, Y., et al. (2023). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10274112/]

- Maggi, F., et al. (2023). Metabolite Profiling and Bioactivities of Leaves, Stems, and Flowers of Rumex usambarensis (Dammer) Dammer, a Traditional African Medicinal Plant. Molecules. [URL: https://www.mdpi.com/1420-3049/28/3/999]

- An, T., et al. (2021). Transcription Factors in Alkaloid Engineering. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8431393/]

- Tang, S., & Li, S. (2017). Enzyme evolution in fungal indole alkaloid biosynthesis. ResearchGate. [URL: https://www.researchgate.net/publication/320146059_Enzyme_evolution_in_fungal_indole_alkaloid_biosynthesis]

- Barbosa-Filho, J. M., et al. (2000). Alkaloids of the Menispermaceae. UJ Content. [URL: https://ujcontent.uj.ac.za/vital/access/services/Download/uj:2877/CONTENT01]

- Lai, J. H., & Liu, J. C. (2005). Pharmacological actions of tetrandrine in inflammatory pulmonary diseases. Acta Pharmacologica Sinica. [URL: https://pubmed.ncbi.nlm.nih.gov/15916733/]

- Wang, S. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- Sari, D. K., et al. (2019). CYCLEA BARBATA LEAF EXTRACT: LIPOXYGENASE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING. ResearchGate. [URL: https://www.researchgate.net/publication/336214871_CYCLEA_BARBATA_LEAF_EXTRACT_LIPOXYGENASE_INHIBITORY_ACTIVITY_AND_PHYTOCHEMICAL_SCREENING]

- Stewart, J. D. (2001). Engineered enzymes for improved organic synthesis. Current Opinion in Chemical Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/11544013/]

Sources

- 1. jffk.unram.ac.id [jffk.unram.ac.id]

- 2. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-(1,10)dioxacyclooctadecino(2,3,4-ij:11,12,13-i'j')diisoquinoline-6,18-diol | C36H38N2O6 | CID 197726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. Bisbenzylisoquinoline alkaloids from Cyclea barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of ergot alkaloid gene expression and ergine levels in different parts of Ipomoea asarifolia [PeerJ] [peerj.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymes in Organic Synthesis:S.M.Roberts [ch.ic.ac.uk]

- 17. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]

- 18. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Isochondrodendrine

This guide provides a comprehensive exploration of the in vitro mechanism of action of isochondrodendrine, a bisbenzylisoquinoline alkaloid.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, proposes likely molecular interactions based on its structural class, and details the experimental methodologies required to elucidate its cellular effects.

Introduction: The Therapeutic Potential of Bisbenzylisoquinoline Alkaloids

This compound belongs to the bisbenzylisoquinoline class of alkaloids, a group of natural products known for a wide array of pharmacological activities.[1] These compounds, including the structurally related and more extensively studied tetrandrine, have demonstrated potential as anti-inflammatory, anti-cancer, and anti-hypertensive agents. Understanding the precise molecular mechanisms underpinning these effects is crucial for the development of novel therapeutics. This guide will delve into the probable in vitro mechanisms of action of this compound, drawing parallels from related compounds and outlining a robust framework for its experimental validation.

Core Mechanistic Hypotheses

Based on the activities of other bisbenzylisoquinoline alkaloids, the in vitro mechanism of action of this compound is likely multifaceted. The primary hypotheses revolve around its ability to modulate key cellular signaling pathways through the inhibition of ion channels and other critical protein targets.

Modulation of Ion Channels: A Gateway to Cellular Control

A prominent mechanism for bisbenzylisoquinoline alkaloids is the blockade of ion channels, particularly calcium channels.[2][3] This activity has profound implications for a variety of cellular processes, from muscle contraction and neurotransmission to gene expression.

-

Calcium Channel Blockade: Like the well-characterized bisbenzylisoquinoline alkaloid tetrandrine, this compound is hypothesized to function as a calcium channel blocker.[3] By inhibiting the influx of extracellular calcium, this compound can disrupt calcium-dependent signaling cascades that are often upregulated in pathological states such as cancer and inflammation. Non-dihydropyridine calcium channel blockers are known to exert inhibitory effects on the SA and AV nodes, slowing cardiac conduction and contractility.[2]

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: There is evidence that some bisbenzylisoquinoline alkaloids can antagonize nAChRs.[3][4] These ligand-gated ion channels are involved in a plethora of physiological processes, and their dysfunction has been linked to neurodegenerative diseases and addiction.[5] Inhibition of nAChRs by this compound could contribute to its potential neuro-modulatory or anti-inflammatory effects, as nAChRs are also expressed on immune cells.[5]

Interruption of Pro-Inflammatory Signaling Cascades

Chronic inflammation is a hallmark of many diseases. Bisbenzylisoquinoline alkaloids have been shown to exert potent anti-inflammatory effects by targeting key signaling pathways.[6]

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Related alkaloids have been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and chemokines.[6]

-

MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another critical regulator of cellular responses to stress and inflammation.[6] this compound may inhibit the phosphorylation of these kinases, leading to a reduction in the inflammatory response.[6]

Induction of Apoptosis in Cancer Cells

The cytotoxic effects of bisbenzylisoquinoline alkaloids against various cancer cell lines are well-documented.[6] These effects are often mediated by the induction of apoptosis, or programmed cell death.

-

Mitochondrial Pathway of Apoptosis: this compound may induce apoptosis by causing a loss of mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[8] This can lead to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

-

Modulation of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[9][10] Some nitrogen-containing flavonoid and terpenoid derivatives have shown potential as ABC transporter modulators.[10] Given its structure, this compound could potentially reverse MDR by inhibiting the function of these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

Experimental Validation: A Step-by-Step Approach

To rigorously test these mechanistic hypotheses, a series of well-defined in vitro experiments are necessary. The following protocols provide a self-validating system to dissect the molecular actions of this compound.

General Cell Culture and Compound Preparation

-

Cell Line Selection: Choose appropriate cell lines based on the hypothesis being tested (e.g., cancer cell lines like MCF-7 or A549 for apoptosis studies, macrophage cell lines like RAW 264.7 for inflammation studies, and cell lines overexpressing specific ion channels for binding and functional assays).

-

Compound Handling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its solubility and stability in cell culture media.

Elucidating Cytotoxic and Anti-proliferative Effects

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of this compound.

Protocol: MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.[11]

Investigating the Induction of Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Delineating Effects on Signaling Pathways

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Protocol: Western Blot Analysis of Phosphorylated Proteins

-

Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) with or without a pro-inflammatory stimulus (e.g., LPS or TNF-α).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65/p65 for NF-κB, p-p38/p38 for MAPK).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Characterizing Ion Channel Modulation

Protocol: Calcium Imaging Using Fura-2 AM

-

Culture cells on glass coverslips and load them with the calcium-sensitive dye Fura-2 AM.

-

Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a buffer containing a depolarizing agent (e.g., high potassium) to open voltage-gated calcium channels, in the presence or absence of this compound.

-

Measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. An increase in this ratio indicates a rise in intracellular calcium. A blunted response in the presence of this compound would suggest calcium channel blockade.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

| Assay | Cell Line | Endpoint | This compound (IC50/EC50) | Positive Control |

| MTT Assay | MCF-7 | IC50 | Experimental Value | Doxorubicin |

| Annexin V/PI Staining | MCF-7 | % Apoptosis | Experimental Value | Staurosporine |

| Calcium Imaging | SH-SY5Y | % Inhibition | Experimental Value | Verapamil |

| NF-κB Luciferase Assay | HEK293-NFκB | IC50 | Experimental Value | BAY 11-7082 |

Conclusion and Future Directions

The in vitro mechanism of action of this compound is likely to be a composite of its effects on ion channels and key inflammatory and apoptotic signaling pathways. The experimental framework outlined in this guide provides a systematic approach to validating these hypotheses. Future studies should focus on identifying the specific subtypes of ion channels that this compound interacts with and exploring its potential to overcome multidrug resistance in cancer cells. A thorough understanding of its molecular targets will be instrumental in advancing this compound as a potential therapeutic agent.

References

- Akaike, A., et al. (1994). Protective effects of nicotine on glutamate-induced cytotoxicity in cultured rat cortical neurons. Brain Research, 644(2), 181-187.

- Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120.

- Bellosta, S., et al. (2000). Statins inhibit MMP-9 secretion in human macrophages. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(6), 1670-1676.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

- Cole, S. P., et al. (1992). Overexpression of a transporter gene in a multidrug-resistant human lung cancer cell line. Science, 258(5088), 1650-1654.

- Doyle, L. A., et al. (1998). A multidrug resistance transporter from human MCF-7 breast cancer cells. Proceedings of the National Academy of Sciences, 95(26), 15665-15670.

- Kartner, N., et al. (1983). Photoaffinity labeling of P-glycoprotein in multidrug-resistant Chinese hamster ovary cells.

- Maliepaard, M., et al. (2001). Subcellular localization and transport activity of the breast cancer resistance protein (BCRP). Cancer Research, 61(8), 3458-3464.

-

MDPI. (n.d.). Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos. Retrieved from [Link]

-

NCBI. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Retrieved from [Link]

-

NCBI. (n.d.). Calcium Channel Blockers. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- StatPearls. (2024). Calcium Channel Blockers. In StatPearls.

-

YouTube. (2011). Signal Transduction Pathways. Retrieved from [Link]

-

YouTube. (2017). Endocrinology | Receptor Pathways. Retrieved from [Link]

-

YouTube. (2021). Nicotinic cholinergic receptors. Retrieved from [Link]

-

YouTube. (2023). How drugs block ion channels. Retrieved from [Link]

Sources

- 1. (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-(1,10)dioxacyclooctadecino(2,3,4-ij:11,12,13-i'j')diisoquinoline-6,18-diol | C36H38N2O6 | CID 197726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of the plant alkaloid tetrandrine on human nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroids inhibit nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Signaling pathways of chronic kidney diseases, implications for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Subcellular Localization and Activity of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators [mdpi.com]

- 11. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

a a

An in-depth technical guide on the topic of "a a" cannot be created as this is an ambiguous term that does not correspond to a specific scientific subject. To generate a valuable and accurate resource for researchers, scientists, and drug development professionals, a more defined topic is required.

For instance, a suitable topic could be a specific molecule, a biological pathway, a therapeutic modality, or a technological platform. Examples of appropriate topics include:

-

"The role of NLRP3 inflammasome in neuroinflammatory diseases"

-

"Antibody-drug conjugates (ADCs) for targeted cancer therapy"

-

"Application of next-generation sequencing in personalized medicine"

-

"The gut-brain axis and its implications for mental health"

Once a clear and specific topic is provided, a comprehensive technical guide can be developed that adheres to the core requirements of scientific integrity, detailed methodologies, and clear visualizations.

Bridging the Gap: A Technical Guide to the In Vitro and In Vivo Biological Activity of Isochondrodendrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochondrodendrine, a bisbenzylisoquinoline alkaloid isolated from plants of the Menispermaceae family, has emerged as a molecule of interest in oncological research. While in vitro studies have begun to elucidate its cytotoxic and pro-apoptotic potential, a significant gap remains in our understanding of its in vivo biological activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, detailing its demonstrated in vitro effects and exploring the anticipated, yet largely uninvestigated, in vivo landscape. By presenting established protocols and contextualizing the available data within the broader class of bisbenzylisoquinoline alkaloids, this document aims to equip researchers with the foundational knowledge necessary to navigate the challenges and opportunities in the translational journey of this compound from a promising in vitro candidate to a potential therapeutic agent.

Introduction: The Therapeutic Potential of Bisbenzylisoquinoline Alkaloids

The bisbenzylisoquinoline alkaloids are a diverse class of natural products renowned for their wide spectrum of biological activities.[1] Members of this family have demonstrated potent antitumor, anti-inflammatory, neuroprotective, and antiviral properties.[1] this compound, isolated from medicinal plants such as Triclisia subcordata, is a structurally intriguing member of this class.[2] Traditional uses of Triclisia subcordata in African medicine for treating various ailments, including cancer, have prompted scientific investigation into its constituent alkaloids.[2][3] This guide focuses specifically on this compound, aiming to delineate what is known from controlled laboratory settings and what remains to be discovered in complex biological systems.

In Vitro Biological Activity of this compound: A Focus on Oncology

The most definitive evidence for the biological activity of this compound comes from in vitro studies, particularly in the context of ovarian cancer.

Cytotoxicity Against Ovarian Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Reference |

| A2780 | Ovarian Cancer | 3.5 - 17 | |

| IGROV-1 | Ovarian Cancer | 3.5 - 17 | |

| OVCAR-8 | Ovarian Cancer | 3.5 - 17 | |

| OVCAR-4 | Ovarian Cancer | 3.5 - 17 | |

| Normal Human Ovarian Epithelial Cells | Non-cancerous | 10.5 ± 1.2 |

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines.

Notably, this compound displays a degree of selectivity, with slightly weaker potency observed against normal human ovarian epithelial cells, suggesting a potential therapeutic window.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound in ovarian cancer cells are primarily mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that this compound triggers the intrinsic apoptotic pathway.

Key molecular events in this compound-induced apoptosis include:

-

Activation of Caspases: Treatment with this compound leads to the activation of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic cascade.

-

PARP Cleavage: Activated caspases subsequently cleave poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. PARP cleavage is a hallmark of apoptosis.

-

Cell Cycle Arrest: An increase in the sub-G1 population in cell cycle analysis indicates an accumulation of cells with fragmented DNA, a characteristic of late-stage apoptosis.

-

Phosphatidylserine Externalization: Increased Annexin V staining demonstrates the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early apoptotic event.

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

The In Vivo Landscape: Extrapolations and Unanswered Questions

A significant knowledge gap exists regarding the in vivo biological activity of this compound. To date, no published studies have specifically evaluated its efficacy, pharmacokinetics, or toxicology in animal models. This absence of data is a major hurdle in its translational development.

Insights from the Source: Triclisia subcordata

While direct in vivo data for this compound is lacking, studies on the crude extracts of Triclisia subcordata provide some clues. An in vivo study investigating the antidiabetic activity of Triclisia subcordata leaf extract in alloxan-induced diabetic rats demonstrated a significant reduction in blood glucose levels.[4][5] Although this study did not isolate the effects of this compound, it confirms that the plant's constituents, which include this compound, can exert systemic biological effects in an animal model.[3]

A Historical Note on Analgesic Properties

An early report from 1952 suggested that this compound sulfate possesses analgesic properties. However, this finding has not been substantiated by modern pharmacological studies. The mechanism of this purported analgesic effect was not elucidated, and further investigation using contemporary in vivo pain models is required to validate this historical claim.

The Path Forward: Proposed In Vivo Investigations

To bridge the in vitro-in vivo gap, a series of preclinical in vivo studies are necessary. The following experimental models are proposed based on the in vitro findings and the known activities of related bisbenzylisoquinoline alkaloids.

-

Ovarian Cancer Xenograft Model: To evaluate the in vivo antitumor efficacy of this compound, an ovarian cancer xenograft model in immunocompromised mice is the logical next step. This would involve the subcutaneous or intraperitoneal implantation of human ovarian cancer cells (e.g., A2780, OVCAR-8) followed by systemic administration of this compound. Key endpoints would include tumor growth inhibition, survival analysis, and assessment of apoptosis in tumor tissue.

-

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies in rodents are essential. This would involve administering this compound via intravenous and oral routes and measuring its concentration in plasma and various tissues over time.

-

Toxicology Studies: Acute and sub-chronic toxicity studies in rodents are required to determine the safety profile of this compound. These studies would assess for any adverse effects on organ function, hematology, and clinical chemistry.

-

Anti-inflammatory and Analgesic Models: To investigate the potential anti-inflammatory and analgesic properties of this compound, established in vivo models can be employed. The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity, while the acetic acid-induced writhing and hot plate tests are commonly used to evaluate peripheral and central analgesic effects, respectively.[6]

Figure 2: General workflow for the translation of in vitro findings to in vivo studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used in the study of this compound's effect on ovarian cancer cells.

-

Cell Seeding: Seed ovarian cancer cells (e.g., A2780) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model

This is a representative protocol for assessing acute anti-inflammatory activity.[6]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week with free access to food and water.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg). Administer the compounds orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential anticancer agent, particularly for ovarian cancer. Its demonstrated in vitro cytotoxicity and pro-apoptotic mechanism of action provide a solid foundation for preclinical development. However, the stark absence of in vivo data represents a critical bottleneck. Future research must prioritize the evaluation of this compound in relevant animal models to assess its efficacy, safety, and pharmacokinetic profile. Furthermore, validating its historically reported analgesic activity and exploring its potential anti-inflammatory effects could broaden its therapeutic applications. A systematic and rigorous in vivo characterization is the essential next step in determining whether the in vitro promise of this compound can be translated into a tangible clinical benefit.

References

- Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids

- [Pharmacokinetics and distribution of isotetrandrine in r

- Antimicrobial activity of secondary metabolites isolated from Centaurea spruneri Boiss. & Heldr.

- (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-(1,10)dioxacyclooctadecino(2,3,4-ij:). PubChem.

- Bisbenzylisoquinoline Alkaloids.

- Anti-Inflammatory Activity of Alkaloids: An Update

- Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management. PMC.

- ANTIDIABETIC ACTIVITY OF Triclisia subcordata Oliv. (Menispermaceae).

- Isochondodendrine and 2′-norcocsuline: additional alkaloids from Triclisia subcordata induce cytotoxicity and apoptosis in ovarian cancer cell lines. RSC Publishing.

- Isochondodendrine and 2′-norcocsuline: additional alkaloids from Triclisia subcordata induce cytotoxicity and apoptosis in ova. SciSpace.

- The Antibacterial and Antibiofilm Activities of the Endophytic Bacteria Associated with Archidendron pauciflorum against Multidrug-Resistant Strains. PubMed.

- In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. MDPI.

- Analgesic Nephrop

- Biological activities of meroterpenoids isolated

- The Traditional Uses, Phytochemistry, Pharmacology, Toxicology, and Clinical Uses of Metagentiana Rhodantha (Franch.) T.N.Ho and S.W.Liu, an Ethnomedicine in Southwest China. Frontiers in Pharmacology.

- Isosorbide dinitrate disposition in the rat: metabolite pharmacokinetics and interactions. PubMed.

- (PDF) Nature's Defense: Studying the Antibiotics Properties of the Goldenrod Plant.

- The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo. PubMed.

- Anti-Inflammatory Effects of Compounds

- Isochondodendrine and 2′-norcocsuline: additional alkaloids from Triclisia subcordata induce cytotoxicity and apoptosis in ova. SciSpace.

- Pharmacology of Nonsteroidal Antiinflamm

- Icotrokinra - Overview of Pharmacokinetics and Pharmacodynamics. J&J Medical Connect.

- Antioxidant and antimicrobial properties of Pelargonium sidoides DC and lactoferrin combin

- Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed.

- Pharmacokinetics and pharmacodynamics of isosorbide dinitr

- Traditional uses, phytochemistry, and pharmacological properties of Sophora alopecuroides L.

- Anti-Inflammatory and Analgesic Effects of Schisandra chinensis Leaf Extracts and Monosodium Iodoacetate-Induced Osteoarthritis in Rats and Acetic Acid-Induced Writhing in Mice. PMC.

- Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administr

- Antimicrobial and Antiproliferative Activities of Depside Compound Isolated from the Mycobiont Culture of Parmotrema austrosinense (Zahlbr.) Hale. Journal of Pure and Applied Microbiology.

- Triclisia Subcordata Oliv Aqueous Leaf Extract can influence Reproductive Hormones and Haematological Profiles of Mifepristone.

- Bioactive bisbenzylisoquinoline alkaloids from the roots of Stephania tetrandra.

- Traditional uses, phytochemistry, and pharmacology of Toxicodendron vernicifluum (Stokes) F.A. Barkley - A review. PubMed.

- In Vitro Cytotoxic Effects of Secondary Metabolites Present in Sarcopoterium Spinosum L. MDPI.

- Isoproterenol-induced cytotoxicity in neonatal rat heart cell cultures is mediated by free radical form

- Biological activities of pyrrolidinoindoline alkaloids

- Dichondra repens J.R.Forst. and G.Forst.

- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic.

- Pharmacokinetics of isosorbide mononitr

- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research.

- ANTIDIABETIC ACTIVITY OF Triclisia subcordata Oliv. (Menispermaceae).

- Comparison of a narcotic (oxicone) and a non-narcotic anti-inflammatory analgesic (indoprofen)

- Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. PMC.

- The biology and total syntheses of bisbenzylisoquinoline alkaloids. RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of Isochondrodendrine using Tandem Mass Spectrometry

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of isochondrodendrine, a bioactive bisbenzylisoquinoline alkaloid.[1] We outline an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its characterization. The narrative focuses on the causal mechanisms behind the observed fragmentation, offering researchers a robust framework for the identification and structural confirmation of this compound and related alkaloids in complex natural product extracts.

Introduction: The Significance of this compound

This compound is a member of the bisbenzylisoquinoline alkaloid (BIA) class, a large and structurally diverse group of plant-specialized metabolites.[1][2] BIAs are renowned for their wide range of potent pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[2] this compound, found in plants such as Cyclea barbata, has been a subject of interest for its potential therapeutic applications.[1]

Accurate structural elucidation is the cornerstone of natural product drug discovery. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information from minute quantities of sample, often within complex mixtures.[3][4] This application note serves as an expert guide to understanding the key fragmentation pathways of this compound, enabling confident identification in various research settings.

Chemical Rationale: Structure and Ionization

This compound possesses a rigid, complex macrocyclic structure formed by the coupling of two benzylisoquinoline monomers.[5] This structure features two tertiary amine nitrogens and multiple ether linkages, which are critical to its behavior in a mass spectrometer.

-

Molecular Formula: C₃₆H₃₈N₂O₆

-

Monoisotopic Mass: 594.2730 g/mol

Ionization Strategy: Electrospray ionization (ESI) in the positive ion mode is the method of choice. The two tertiary amine groups are readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺, at m/z 595.2808.[6] This high proton affinity makes this compound highly suitable for ESI-MS analysis.

The Logic of Fragmentation: Key Cleavage Pathways

The fragmentation of bisbenzylisoquinoline alkaloids in Collision-Induced Dissociation (CID) is not random; it occurs at the most energetically favorable sites to yield the most stable product ions.[7] For this compound, the fragmentation is dominated by the cleavage of the benzylic C-C bonds and the diaryl ether linkages that form the macrocycle.[8]

The primary fragmentation event is the retro-Diels-Alder (RDA) reaction or cleavage of the benzylic bonds of one of the isoquinoline units. This initial cleavage is charge-initiated and leads to the formation of a stable, resonance-delocalized monomeric isoquinoline fragment ion. Subsequent losses of methyl groups (-CH₃) or methoxy groups (-OCH₃) are also common.

Proposed Fragmentation Pattern of this compound

The CID spectrum of the [M+H]⁺ ion of this compound (m/z 595.28) is characterized by several diagnostic product ions. The major fragmentation pathway involves the cleavage of the macrocyclic ring to produce key fragments that reveal the structure of the constituent isoquinoline units.

Caption: Proposed major fragmentation pathway of this compound.

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Origin |

| 595.28 | 382.17 | C₁₃H₁₁O₂ | Cleavage of the macrocycle, yielding a protonated monomeric benzylisoquinoline moiety. |

| 595.28 | 192.10 | C₂₅H₂₇N₂O₄ | Cleavage yielding the second, smaller isoquinoline fragment. This is a highly characteristic ion. |

| 192.10 | 177.08 | CH₃ | Loss of a methyl radical from the N-methyl group of the m/z 192 fragment. |

This fragmentation pattern provides a unique fingerprint for this compound, allowing for its unambiguous identification. The presence of the intense m/z 192 ion is particularly diagnostic for this structural subtype of BIA.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system, which is a common setup for natural product analysis.[9][10]

Sources

- 1. (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-(1,10)dioxacyclooctadecino(2,3,4-ij:11,12,13-i'j')diisoquinoline-6,18-diol | C36H38N2O6 | CID 197726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 9. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.